molecular formula C14H15N3O3S B2881468 N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide CAS No. 478031-91-3

N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2881468
CAS No.: 478031-91-3
M. Wt: 305.35
InChI Key: BBJHCWYVJLCXTK-UHFFFAOYSA-N
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Description

N-[2-(3-Methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide (CAS 478031-91-3) is a synthetic small molecule with a molecular formula of C 14 H 15 N 3 O 3 S and a molecular weight of 305.35 g/mol [ 1 ]. This benzamide derivative features a 1,2,4-thiadiazole core, a heterocyclic system known for its diverse biological activities and significant presence in medicinal chemistry. The compound's structure, characterized by the SMILES code O=C(NC(SN1C(CC(C)C)=O)=NC1=O)C2=CC=CC=C2, integrates both benzamide and 3-methylbutanoyl (isovaleryl) moieties, making it a valuable scaffold for pharmaceutical research and development [ 1 ]. Compounds within this structural class, particularly those incorporating the benzamide group fused to a 1,2,4-thiadiazole ring system, have demonstrated substantial research utility. Close structural analogs, such as those detailed in patent literature, have been investigated as cell differentiation inducers and for their potential in targeting neoplastic diseases [ 3 ]. This suggests that this compound is a candidate for probing novel therapeutic pathways, particularly in oncology and autoimmune disease research. Furthermore, related molecules with the 1,2,4-thiadiazole-5-yl-benzamide architecture have been identified as first-in-class, orally available activators of key cellular enzymes like AMP-activated protein kinase (AMPK), highlighting the potential of this chemical series in metabolic disease research, including type 2 diabetes [ 2 ]. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-[2-(3-methylbutanoyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9(2)8-11(18)17-14(20)16-13(21-17)15-12(19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJHCWYVJLCXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Intermediate Synthesis

A substituted thiourea derivative is synthesized by reacting 3-methylbutanoyl hydrazide with thiourea in acidic conditions. This intermediate undergoes cyclodehydration in the presence of POCl₃ to form the 2,3-dihydro-1,2,4-thiadiazol-3-one ring.

Reaction Scheme:
$$
\text{3-Methylbutanoyl hydrazide} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{N′-(3-Methylbutanoyl)thiourea} \xrightarrow{\text{POCl}_3} \text{2-(3-Methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazole}
$$

Key parameters:

  • POCl₃ acts as both a cyclizing agent and dehydrating agent.
  • Reaction temperature: 80–90°C for 1 hour.
  • Post-cyclization, the mixture is basified to pH 8 using sodium hydroxide to precipitate the product.

Alternative Pathways and Modifications

One-Pot Cyclization-Acylation Approach

A patent by CN103951584B describes a one-pot method where 3-methylbutanoic acid and benzamide are concurrently reacted with thiosemicarbazide in POCl₃. This streamlined process reduces intermediate isolation steps but requires precise stoichiometric control to avoid over-acylation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization. A Biotage Initiator Microwave Synthesizer heated at 160°C for 20 minutes achieves 85% yield for analogous thiadiazoles.

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 1.02 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 2.18–2.25 (m, 1H, CH(CH₃)₂), 3.05 (s, 2H, SCH₂), 7.45–7.89 (m, 5H, Ar-H).
IR (KBr) 1685 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=N, thiadiazole), 1240 cm⁻¹ (C-S).
MS (ESI) m/z 319.4 [M+H]⁺ (calculated for C₁₅H₁₇N₃O₃S).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Thiosemicarbazide is preferred over costly boronates or palladium catalysts.
  • POCl₃ is recycled via distillation to minimize waste.

Challenges and Troubleshooting

Common Side Reactions

  • Over-acylation : Excess benzoyl chloride leads to diacylated byproducts. Mitigated by stepwise addition.
  • Ring Oxidation : Prolonged exposure to air oxidizes the 2,3-dihydro ring. Stored under nitrogen.

Yield Optimization

  • Recrystallization Solvent : Ethanol-water (4:1) improves crystal purity versus pure ethanol.
  • Catalytic Additives : 0.5 mol% p-TSA increases acylation efficiency to 92%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research has indicated that compounds similar to N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide exhibit antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit bacterial growth and may serve as a basis for developing new antibiotics .
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory effects. Thiadiazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Research on related compounds has demonstrated their ability to induce apoptosis in various cancer cell lines .

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound may serve as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit enzymes associated with cancer progression and microbial resistance .
  • Drug Development :
    • This compound's unique structure makes it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its efficacy and selectivity against targeted biological pathways .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria growth.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines at micromolar concentrations.

Mechanism of Action

The mechanism of action of N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name R₁ (Thiadiazole Substituent) R₂ (Benzamide Substituent) Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound 3-Methylbutanoyl H (unsubstituted benzene) C₁₅H₁₇N₃O₃S 319.38 High lipophilicity due to branched acyl group
3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide Methyl 3-Cl C₁₀H₈ClN₃O₂S 269.70 Enhanced electrophilicity from Cl; mp data not reported
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide Methyl 4-CH₃ C₁₂H₁₃N₃O₂S 275.31 Improved solubility from methyl group; IR: 1690 cm⁻¹ (C=O)
4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide 4-Chlorobenzyl 4-Cl C₁₆H₁₁Cl₂N₃O₂S 388.25 Dual Cl substituents; potential halogen bonding interactions
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 3-Methylphenyl H C₂₁H₂₀N₄O₂S 392.48 Extended conjugation (dimethylamino-acryloyl); IR: 1690, 1638 cm⁻¹ (C=O)

Physicochemical and Spectral Comparisons

  • Spectral Signatures :
    • IR Spectroscopy : Thiadiazole-benzamides typically exhibit C=O stretches near 1690–1638 cm⁻¹, as seen in analogues like 4g (1690 cm⁻¹) and 4h (1638 cm⁻¹) .
    • NMR : Protons adjacent to the thiadiazole ring (e.g., methyl groups) resonate at δ 2.3–2.6 ppm in ¹H NMR, while aromatic protons in substituted benzamides appear between δ 7.2–8.1 ppm .

Biological Activity

N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide (CAS No. 478031-91-3) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

  • Molecular Formula : C14H15N3O3S
  • Molecular Weight : 305.35 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • pKa : 7.08 (predicted)

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results. A study found that certain derivatives demonstrated a minimum inhibitory concentration (MIC) of 3.125 µg/mL against Mycobacterium tuberculosis .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer potential. In one study, a related compound exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. The compound reduced cell viability below 50% at concentrations around 200 µM after 24 hours of treatment . The mechanism involved apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase and other enzymes involved in inflammatory pathways.
  • Interaction with DNA : Molecular docking studies suggest that these compounds may interfere with DNA binding proteins like STAT3, which is crucial for cancer cell proliferation .
  • Induction of Apoptosis : The activation of apoptotic pathways has been documented in studies involving thiadiazole derivatives.

Study 1: Antimicrobial Evaluation

A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of specific substituents on the thiadiazole ring significantly enhanced antibacterial activity .

Study 2: Anticancer Effects

In a comparative study involving various thiadiazole derivatives, one compound showed a remarkable ability to reduce the viability of LoVo tumor cells by over 50% at a concentration of 200 µM after 48 hours. This effect was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
Compound AAntimicrobialMycobacterium tuberculosis3.125
Compound BAnticancerMCF-7<50
Compound CAntibacterialStaphylococcus aureusNot specified

Q & A

Q. What are the established synthetic pathways for N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide?

The compound is synthesized via multi-step reactions, typically involving condensation of a thiadiazole precursor with a benzamide derivative. Key steps include:

  • Acylation : Introducing the 3-methylbutanoyl group using acyl chlorides or anhydrides under controlled pH (e.g., using triethylamine as a base) .
  • Cyclization : Formation of the thiadiazole ring via thermal or catalytic cyclization .
  • Purification : Techniques like column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensure purity . Reaction monitoring via TLC or HPLC is critical at each stage .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and thiadiazole (C-S) stretches . Basic structural validation should cross-reference spectral data with simulated computational models .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility Screening : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy to detect precipitation .
  • Stability Profiling : Incubate at physiological pH (7.4) and varying temperatures (4°C–37°C), with HPLC monitoring of degradation products over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Advanced strategies involve:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict transition states and stabilize reactive intermediates .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts to enhance regioselectivity .

Q. What methodologies resolve contradictions in reported biological activity data?

Contradictions may arise from impurities or assay variability. Solutions include:

  • Orthogonal Assays : Validate activity using both cell-based (e.g., IC50_{50} in cancer lines) and enzyme inhibition assays .
  • Batch Reproducibility : Synthesize multiple batches with ≥95% purity (HPLC-UV) and compare bioactivity .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thiadiazole derivatives) to identify trends .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations to explore potential reaction pathways .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock or Schrödinger .
  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies enable systematic structure-activity relationship (SAR) studies?

  • Functional Group Variation : Synthesize analogs with substitutions on the benzamide or thiadiazole moieties .
  • Bioisosteric Replacement : Replace the 3-methylbutanoyl group with isosteres (e.g., cyclopropane carbonyl) to modulate pharmacokinetics .
  • Pharmacophore Modeling : Use software like MOE to correlate structural features with activity .

Data Analysis and Validation

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts)?

  • Dynamic Effects : Consider tautomerism or rotameric states in solution-phase NMR; validate with X-ray crystallography .
  • Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl3_3 to identify solvent-induced shifts .

Q. What statistical methods are recommended for analyzing dose-response data?

  • Nonlinear Regression : Fit IC50_{50}/EC50_{50} curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in kinetic parameters .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.